molecular formula C7H8ClNS B098872 2-Chloro-5-(methylsulfanyl)aniline CAS No. 15945-75-2

2-Chloro-5-(methylsulfanyl)aniline

Cat. No.: B098872
CAS No.: 15945-75-2
M. Wt: 173.66 g/mol
InChI Key: PUQFMQYZZXOHPG-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylsulfanyl)aniline is an organic compound with the molecular formula C7H8ClNS. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by a chlorine atom at the second position and a methylsulfanyl group at the fifth position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(methylsulfanyl)aniline can be achieved through several methods. One common method involves the nucleophilic aromatic substitution reaction of 2-chloro-5-nitroaniline with methylthiolate. The reaction typically occurs under basic conditions, where the nitro group is reduced to an amino group, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-(methylsulfanyl)aniline is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methylsulfanyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the chlorine atom is replaced by other groups. Additionally, the methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further participate in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroaniline: Lacks the methylsulfanyl group, making it less reactive in certain substitution reactions.

  • **5-Chloro-2-methylaniline

Properties

IUPAC Name

2-chloro-5-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQFMQYZZXOHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445645
Record name 2-Chloro-5-(methylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15945-75-2
Record name 2-Chloro-5-(methylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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